Piezoelectric Coupling Coefficient: GaAsO4 Delivers 22% vs. GaPO4 at 16% and Quartz at 8%
GaAsO4 exhibits the highest piezoelectric coupling coefficient among all α-quartz-type materials, measured at approximately 22% on Y-rotated-cut plates from large single crystals. This value exceeds GaPO4 (16%), AlPO4 (11%), and quartz (8%) when measured under comparable conditions [1][2]. The enhancement is attributed to the compound's highly distorted tetrahedral framework, characterized by a smaller intertetrahedral A–O–B bridging angle and larger tilt angle δ [3].
| Evidence Dimension | Piezoelectric coupling coefficient (k) |
|---|---|
| Target Compound Data | GaAsO4: ∼22% |
| Comparator Or Baseline | GaPO4: ∼16%; AlPO4: ∼11%; SiO2 (quartz): ∼8% |
| Quantified Difference | GaAsO4 exceeds GaPO4 by 6 percentage points (37.5% relative increase); exceeds quartz by 14 percentage points (175% relative increase) |
| Conditions | Measurements performed on Y-rotated-cut plates from hydrothermally grown single crystals (8 mm along c-direction) at room temperature |
Why This Matters
Higher coupling coefficient directly translates to greater electromechanical conversion efficiency, enabling lower insertion loss filters, higher sensitivity sensors, and reduced power requirements in oscillator circuits—critical for applications where signal-to-noise ratio and power budget are constrained.
- [1] O. Cambon, J. Haines, G. Fraysse, J. Détaint, B. Capelle, A. Van der Lee, 'Piezoelectric characterization and thermal stability of a high-performance α-quartz-type material, gallium arsenate', Journal of Applied Physics, Volume 97, 2005, p. 074110. View Source
- [2] P. Armand, O. Cambon, et al., 'Hydrothermal growth of large piezoelectric single crystals of GaAsO4', Journal of Crystal Growth, Volume 397, 2014, Pages 29-38. View Source
- [3] O. Cambon, P. Yot, S. Rul, J. Haines, E. Philippot, 'Growth and dielectric characterization of large single crystals of GaAsO4, a novel piezoelectric material', Solid State Sciences, Volume 5, Issue 3, 2003, Pages 469-472. View Source
